molecular formula C9H10ClN3O2 B081127 2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine CAS No. 14543-31-8

2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine

Cat. No. B081127
CAS RN: 14543-31-8
M. Wt: 227.65 g/mol
InChI Key: DGBZQPVIQOKMQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine (BACT) is a chemical compound that belongs to the class of triazine derivatives. It is widely used in various scientific research applications, such as in the field of polymer chemistry, organic synthesis, and material science. BACT has gained significant interest due to its unique properties, including its high thermal stability, low toxicity, and excellent solubility in various solvents.

Mechanism Of Action

2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine acts as a crosslinking agent by reacting with the functional groups present in the polymer chains. The reaction proceeds through the formation of covalent bonds between the polymer chains, which leads to the formation of a three-dimensional network. This network imparts enhanced mechanical and thermal properties to the polymer.

Biochemical And Physiological Effects

2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it has low toxicity and is not mutagenic or carcinogenic. 2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine is rapidly metabolized and excreted from the body, which makes it a safe compound for various scientific research applications.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine in scientific research is its high thermal stability and low toxicity. It is also highly soluble in various solvents, which makes it easy to handle and use in experiments. However, one of the limitations of using 2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine is its high cost, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the use of 2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine in scientific research. One of the areas where 2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine can be used is in the development of new materials with enhanced mechanical and thermal properties. 2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine can also be used in the development of new adhesives and coatings with improved performance. Additionally, 2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine can be used in the synthesis of new polymers with unique properties, such as shape-memory polymers and self-healing polymers.
Conclusion:
In conclusion, 2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine is a unique compound with numerous scientific research applications. Its high thermal stability, low toxicity, and excellent solubility make it an attractive compound for use in various experiments. 2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine has found applications in polymer chemistry, organic synthesis, and material science. Its future applications in the development of new materials and polymers are promising, and further research is needed to explore its potential in these areas.

Synthesis Methods

The synthesis of 2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine can be achieved through various methods. One of the most common methods is the reaction between cyanuric chloride and allyl alcohol in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then further reacted with allyl alcohol to form 2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine. Other methods for synthesizing 2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine include the reaction between cyanuric chloride and allyl glycidyl ether or the reaction between cyanuric chloride and allyl amine.

Scientific Research Applications

2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine has found numerous applications in scientific research, particularly in the field of polymer chemistry. It is used as a crosslinking agent for various polymers, including polyethylene, polystyrene, and polypropylene. 2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine can also be used as a curing agent for epoxy resins, which are widely used in the production of adhesives, coatings, and composites. Additionally, 2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine is used as a monomer in the synthesis of various polymers, such as polyurethane and polyamide.

properties

CAS RN

14543-31-8

Product Name

2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine

Molecular Formula

C9H10ClN3O2

Molecular Weight

227.65 g/mol

IUPAC Name

2-chloro-4,6-bis(prop-2-enoxy)-1,3,5-triazine

InChI

InChI=1S/C9H10ClN3O2/c1-3-5-14-8-11-7(10)12-9(13-8)15-6-4-2/h3-4H,1-2,5-6H2

InChI Key

DGBZQPVIQOKMQQ-UHFFFAOYSA-N

SMILES

C=CCOC1=NC(=NC(=N1)Cl)OCC=C

Canonical SMILES

C=CCOC1=NC(=NC(=N1)Cl)OCC=C

Other CAS RN

14543-31-8

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.